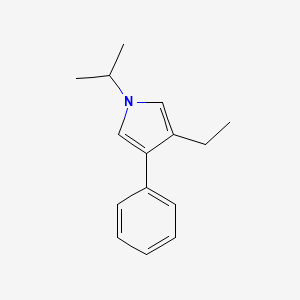
1H-Pyrrole, 3-ethyl-1-(1-methylethyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole, 3-ethyl-1-(1-methylethyl)-4-phenyl- is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 3-ethyl-1-(1-methylethyl)-4-phenyl- can be achieved through several methods. One common approach involves the reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine under solvent-free conditions. This reaction typically proceeds at elevated temperatures and results in the formation of the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions: 1H-Pyrrole, 3-ethyl-1-(1-methylethyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the pyrrole ring, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), varying temperatures and solvents.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or nitrated pyrrole compounds.
科学的研究の応用
1H-Pyrrole, 3-ethyl-1-(1-methylethyl)-4-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
作用機序
The mechanism of action of 1H-Pyrrole, 3-ethyl-1-(1-methylethyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Another pyrrole derivative with different substituents, leading to distinct chemical properties and applications.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A pyrazole derivative with structural similarities to pyrroles, used in various chemical and pharmaceutical applications.
Uniqueness: 1H-Pyrrole, 3-ethyl-1-(1-methylethyl)-4-phenyl- is unique due to its specific combination of ethyl, isopropyl, and phenyl substituents
特性
CAS番号 |
189763-30-2 |
|---|---|
分子式 |
C15H19N |
分子量 |
213.32 g/mol |
IUPAC名 |
3-ethyl-4-phenyl-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C15H19N/c1-4-13-10-16(12(2)3)11-15(13)14-8-6-5-7-9-14/h5-12H,4H2,1-3H3 |
InChIキー |
JETXVOBJQLQMDU-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN(C=C1C2=CC=CC=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


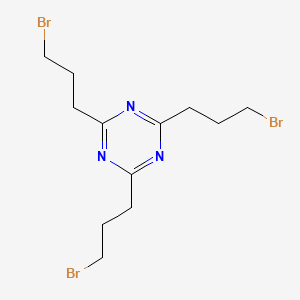
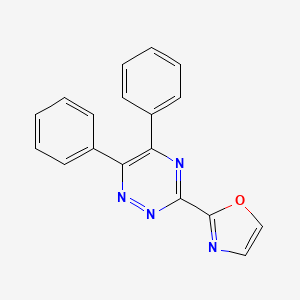
![1-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]naphthalene](/img/structure/B12572893.png)
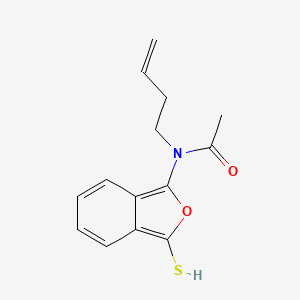
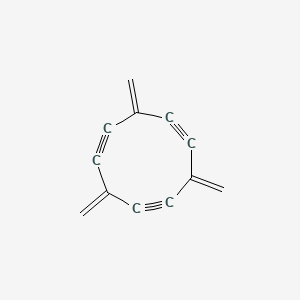
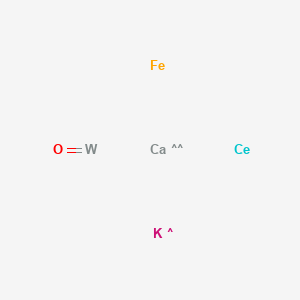
![1-Methyl-3-[(tetradecyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12572924.png)
![(alphaS)-alpha-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-N-hydroxy-N-(phenylmethyl)benzo[b]thiophene-2-methanamine](/img/structure/B12572932.png)


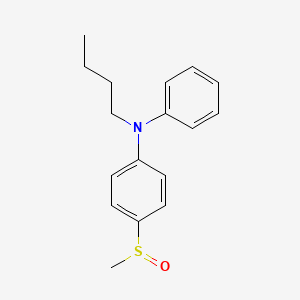
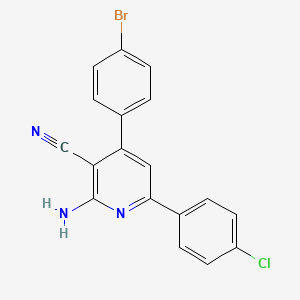
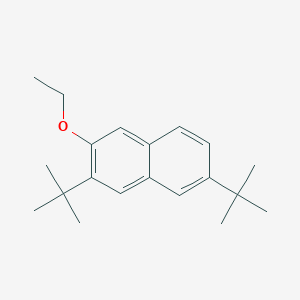
![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
